molecular formula C12H21NO4 B1141692 cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid CAS No. 1212127-10-0

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Cat. No.: B1141692
CAS No.: 1212127-10-0
M. Wt: 243.3
InChI Key:
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Description

Scientific Research Applications

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used in peptide synthesis, its role would be as a building block in the formation of the peptide chain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex peptides or proteins, or in the study of the properties and reactivity of cyclic amino acids .

Preparation Methods

The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanecarboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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